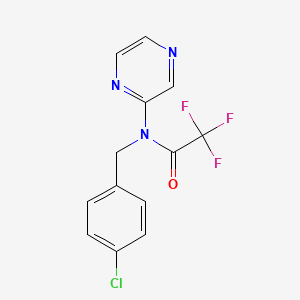
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a 4-chlorobenzyl group, a trifluoromethyl group, and a pyrazinyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-pyrazinecarboxylic acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group and pyrazinyl group play crucial roles in enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzyl)-N-(2-pyrazinyl)acetamide
- N-(4-chlorobenzyl)-2,2,2-trifluoroacetamide
- N-(2-pyrazinyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide stands out due to the presence of both the trifluoromethyl and pyrazinyl groups, which confer unique chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
生物活性
N-(4-chlorobenzyl)-2,2,2-trifluoro-N-(2-pyrazinyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chlorobenzyl group and a trifluoroacetyl moiety. Its molecular formula is C13H10ClF3N2O, with a molecular weight of approximately 304.68 g/mol. The trifluoromethyl group enhances lipophilicity, which can influence its biological activity.
Anti-inflammatory Effects
Compounds within the same chemical class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A related study reported that certain acetamides could act as selective COX-2 inhibitors, which are crucial for managing inflammatory conditions . The potential of this compound in this regard warrants further investigation.
Neuropharmacological Activity
The compound's structural similarities to known neuroactive agents suggest possible interactions with neurotransmitter systems. Research on related compounds has indicated modulation of NMDA receptors, which play a critical role in synaptic plasticity and memory function . This opens avenues for exploring its effects on neurological disorders.
The mechanisms by which this compound exerts its biological effects are yet to be fully elucidated. However, based on related compounds:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with NMDA receptors could influence excitatory neurotransmission.
Case Studies and Research Findings
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-N-pyrazin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-3-1-9(2-4-10)8-20(12(21)13(15,16)17)11-7-18-5-6-19-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSWFFIOCOFYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C2=NC=CN=C2)C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














